molecular formula C12H14ClF3N2O B4624444 N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

Cat. No. B4624444
M. Wt: 294.70 g/mol
InChI Key: VAQCRIVVRUSUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the family of phenylurea herbicides, which act by inhibiting photosynthesis in plants. Diuron was first introduced in the market in the 1960s and has since become one of the most commonly used herbicides worldwide.

Scientific Research Applications

Agriculture and Environmental Impact

Nitrogen Fertilizer Efficiency and Environmental Protection

  • Urease and nitrification inhibitors, such as N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, are crucial for enhancing the efficiency of urea-based fertilizers. By slowing down the hydrolysis of urea and the subsequent nitrification process, these inhibitors can significantly reduce nitrogen loss through volatilization and leaching. This not only improves the nitrogen use efficiency of crops but also minimizes the environmental impact by reducing the emission of greenhouse gases and the contamination of water bodies with nitrates (Ray et al., 2020).

Sustainable Agriculture Practices

  • The incorporation of urease inhibitors into agricultural practices is highlighted as a sustainable approach to meet global greenhouse gas reduction targets. By optimizing nitrogen utilization, these compounds contribute to a reduction in the overall need for synthetic fertilizers, thereby lowering the carbon footprint of agricultural operations (Ray et al., 2020).

Medicinal Applications

Drug Design and Therapeutic Uses

  • Ureas, including this compound, play a significant role in drug design due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, addressing a broad range of biological targets. This highlights their importance in medicinal chemistry and their potential in developing new therapeutics (Jagtap et al., 2017).

Urease Inhibitors for Treating Infections

  • As urease inhibitors, compounds like this compound have potential applications in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This application is based on the necessity to manage infections associated with these bacteria, highlighting the therapeutic potential of urease inhibitors in medicine (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-tert-butyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O/c1-11(2,3)18-10(19)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCRIVVRUSUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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